methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
Description
Methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core, a thioether-linked propanoate ester, and a 3,5-dimethylphenyl substituent at the 3-position of the pyrimidoindole scaffold. The compound’s synthesis likely involves microwave-assisted coupling reactions for thioether bond formation, followed by purification via column chromatography, a methodology reported for structurally similar pyrimidoindoles .
Properties
IUPAC Name |
methyl 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-12-9-13(2)11-15(10-12)25-20(26)19-18(16-7-5-6-8-17(16)23-19)24-22(25)29-14(3)21(27)28-4/h5-11,14,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULDWCOGPYPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 5-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate. Its molecular formula is with a molecular weight of 459.52 g/mol. The structure features a pyrimidine core linked to a thioether and a furan moiety, which may contribute to its biological properties.
- Inhibition of Kinases : Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases, particularly those involved in cancer pathways. For example, pyrimidine derivatives have been shown to inhibit p38 MAPK activity in cellular models, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : Compounds containing thiol groups have been linked to antimicrobial properties. Studies on related pyrimidine derivatives have demonstrated effectiveness against various bacterial strains including E. coli and S. aureus due to their ability to disrupt microbial cell function .
- Antitumor Activity : The structural features of this compound suggest potential antitumor activity. Similar compounds have shown cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
Case Study Example
A study exploring the effects of pyrimidine derivatives on lung cancer cells demonstrated that specific substitutions on the pyrimidine ring enhanced cytotoxicity. The compound exhibited an IC50 value of approximately 50 µM against A549 lung cancer cells, indicating significant potential for further development as an anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is C22H21N3O3S, with a molecular weight of approximately 407.49 g/mol. The compound features a complex structure that includes a pyrimidine ring fused with indole moieties, which is known to confer various pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer activities. The indole and pyrimidine derivatives are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antidiabetic Properties
The structural features of this compound suggest potential applications in managing diabetes. Studies on related compounds have shown effectiveness in inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. This could lead to the development of new antidiabetic agents that manage blood sugar levels more effectively.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The compound's ability to bind to specific enzyme active sites can be explored through molecular docking studies, which provide insights into its binding affinities and mechanisms of action against various biological targets.
Antioxidant Activity
The antioxidant properties of this compound may also be significant. Compounds featuring similar structural motifs have been reported to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases.
Fluorescent Materials
The unique structural characteristics of this compound may allow it to be utilized in the development of fluorescent materials. The incorporation of such compounds into polymers or nanomaterials can lead to applications in sensors or imaging technologies due to their luminescent properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate and its analogs:
Key Comparative Insights:
Substituent Effects on Bioactivity: The 3,5-dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to the 4-fluorophenyl analog in , which may prioritize hydrophobic interactions in target binding. Ester vs. Amide Linkages: The propanoate ester in the target compound may act as a prodrug, enhancing solubility and bioavailability relative to the acetamide derivatives (e.g., Compound 32, ).
Synthetic Methodologies :
- Microwave-assisted synthesis (used for Compound 32, ) improves reaction efficiency for thioether bond formation, a step critical to the target compound’s structure.
Biological Activity Trends :
- Compounds with aryl amides (e.g., Compound 33, ) show enhanced TLR4 selectivity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for target engagement.
Preparation Methods
Cyclization Conditions and Substituent Effects
In a representative procedure, 3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole is formed by heating a mixture of 5-aminoindole derivatives and 3,5-dimethylphenyl isocyanate in PPA at 120°C for 6–8 hours. The reaction proceeds through nucleophilic attack of the indole’s amine group on the isocyanate carbonyl, followed by acid-catalyzed ring closure. The use of PPA enhances electrophilicity at the reaction site, achieving yields of 65–75%.
Regioselectivity is critical; substituting the indole’s 5-position with electron-donating groups (e.g., methoxy) directs cyclization to the [5,4-b] position rather than [4,5-b]. For the target compound, the absence of such substituents necessitates precise stoichiometric control to avoid byproducts.
Optimization of the Propanoate Ester Moiety
The methyl propanoate group is introduced either before or after thioether formation, depending on the stability of intermediates.
Pre-functionalization Strategy
Methyl 2-mercaptopropanoate is synthesized independently via Baeyer–Villiger monooxygenase (BVMO)-catalyzed oxidation of thioketones. Enzymatic methods offer enantioselectivity, producing the (R)-isomer in >90% enantiomeric excess. This approach is advantageous for chiral resolutions but requires stringent control of reaction pH (7.5–8.0) and temperature (25–30°C).
Post-functionalization Strategy
Direct esterification of 2-((pyrimidoindolyl)thio)propanoic acid with methanol is achieved using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reactions proceed in dry THF under nitrogen, with yields of 70–80% after recrystallization from ethanol.
Industrial-Scale Production Considerations
Scalable synthesis requires balancing cost, yield, and purity:
Continuous Flow Reactors
Microreactor systems enhance heat transfer during cyclization, reducing reaction time from hours to minutes. For example, a PPA-mediated cyclization in a stainless-steel microchannel reactor (150 µm diameter) achieves 85% conversion at 140°C with a residence time of 2 minutes.
Catalytic Innovations
Immobilized BVMOs on magnetic nanoparticles (Fe₃O₄@SiO₂) enable enzyme reuse in ester synthesis, retaining 90% activity after 10 cycles. Similarly, heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) replace PPA in cyclization, reducing waste acidity.
Analytical Characterization and Quality Control
Critical quality attributes are verified using:
Q & A
Q. How can researchers optimize the synthesis conditions for methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. For example, evidence from analogous pyrimidoindole derivatives highlights the use of anhydrous conditions and catalysts like triethylamine to facilitate thioether bond formation . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the compound from byproducts . Yield improvements (≥80%) are achievable by optimizing reaction times (e.g., 12–24 hours for cyclization steps) and using inert atmospheres to prevent oxidation .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) to confirm proton environments and carbon connectivity. For example, the thioether (-S-) and ester (-COOCH₃) groups produce distinct shifts at δ 3.6–4.0 ppm and δ 170–175 ppm, respectively .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
Q. What are the initial steps for evaluating the biological activity of this compound?
- Methodological Answer : Preliminary screening should focus on target-specific assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity).
- Cell-Based Assays : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
- Structural Analog Comparisons : Reference studies on similar pyrimidoindole derivatives, such as antitumor or enzyme-inhibitory activities observed in compounds with trifluoromethyl or methoxy substituents .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or conformational flexibility. Strategies include:
- 2D NMR Techniques : COSY and HSQC to resolve overlapping signals, particularly in the aromatic region of the pyrimidoindole core .
- X-ray Crystallography : Single-crystal analysis to confirm absolute configuration, as demonstrated for related ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What computational methods are used to predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-rich indole ring may favor interactions with π-acidic protein pockets .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Input the SMILES string (from evidence 3) to generate 3D conformers .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies require systematic structural modifications:
- Substituent Variation : Synthesize analogs with altered groups (e.g., replacing 3,5-dimethylphenyl with halophenyl or methoxyaryl) to assess steric/electronic effects .
- Biological Assay Correlation : Compare activity data (e.g., IC₅₀ values) with structural features using QSAR models.
- Case Study : A table from analogous compounds (see below) illustrates how structural changes impact biological activity :
| Compound Modification | Biological Activity Change |
|---|---|
| Replacement of -S- with -O- | Loss of kinase inhibition |
| Addition of -CF₃ substituent | Enhanced antitumor potency |
| Methoxy group at indole C8 | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
